molecular formula C12H13NO2 B1448059 5-propoxy-1H-indole-3-carbaldehyde CAS No. 1158420-44-0

5-propoxy-1H-indole-3-carbaldehyde

Cat. No. B1448059
CAS RN: 1158420-44-0
M. Wt: 203.24 g/mol
InChI Key: DTRQFJTZGXGSEX-UHFFFAOYSA-N
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Description

5-propoxy-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 1158420-44-0 . It has a molecular weight of 203.24 . The IUPAC name for this compound is 5-propoxy-1H-indole-3-carbaldehyde .


Synthesis Analysis

1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates .


Molecular Structure Analysis

The InChI code for 5-propoxy-1H-indole-3-carbaldehyde is 1S/C12H13NO2/c1-2-5-15-10-3-4-12-11(6-10)9(8-14)7-13-12/h3-4,6-8,13H,2,5H2,1H3 .


Chemical Reactions Analysis

Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes . It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .


Physical And Chemical Properties Analysis

5-propoxy-1H-indole-3-carbaldehyde is a powder at room temperature .

Scientific Research Applications

Multicomponent Reactions (MCRs)

5-propoxy-1H-indole-3-carbaldehyde plays a significant role in MCRs, which are a one-step strategy where multiple starting materials combine to afford a single product. This method is high-yielding, operationally friendly, and cost-effective, aligning with green chemistry principles . The indole derivatives, including 5-propoxy-1H-indole-3-carbaldehyde, are essential for generating biologically active structures and are used in the synthesis of diverse heterocyclic derivatives .

Medicinal Chemistry

In medicinal chemistry, 5-propoxy-1H-indole-3-carbaldehyde is a precursor for synthesizing pharmaceutically active compounds. Its inherent functional groups allow for easy C–C and C–N coupling reactions and reductions, making it a versatile building block for creating carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Biological Activity Profiling

Indole derivatives exhibit a wide range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities. 5-propoxy-1H-indole-3-carbaldehyde, as a member of this family, is likely to be involved in the synthesis of compounds for these activities .

Antiviral Agents

Specific indole derivatives have been reported as potent antiviral agents. The structure of 5-propoxy-1H-indole-3-carbaldehyde could be modified to enhance its antiviral properties, potentially leading to the development of new antiviral drugs .

Imaging Probes

5-propoxy-1H-indole-3-carbaldehyde is used as a reactant in the stereoselective synthesis of dibenzylideneacetone derivatives, which serve as β-amyloid imaging probes. These probes are crucial for the diagnosis and study of Alzheimer’s disease .

Drug Design

The compound is also involved in the structure-based drug design of aurora kinase A inhibitors. Aurora kinase A is a protein that plays a critical role in cell division, and its inhibitors are being researched for cancer therapy .

Synthesis of Natural Products

The indole nucleus is found in many natural products, including indole alkaloids from plants, fungi, and marine organisms. 5-propoxy-1H-indole-3-carbaldehyde could be used to synthesize these complex molecules, contributing to the field of natural product chemistry .

Green Chemistry

Due to its role in MCRs, 5-propoxy-1H-indole-3-carbaldehyde contributes to sustainable chemistry practices. It enables the synthesis of complex molecules with minimal environmental impact, adhering to the principles of green chemistry .

Safety And Hazards

The safety information for 5-propoxy-1H-indole-3-carbaldehyde includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This suggests potential future directions for the study and application of 5-propoxy-1H-indole-3-carbaldehyde and related compounds.

properties

IUPAC Name

5-propoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-5-15-10-3-4-12-11(6-10)9(8-14)7-13-12/h3-4,6-8,13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRQFJTZGXGSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-propoxy-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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